molecular formula C7H15N B1194755 Cycloheptylamine CAS No. 5452-35-7

Cycloheptylamine

Cat. No.: B1194755
CAS No.: 5452-35-7
M. Wt: 113.2 g/mol
InChI Key: VXVVUHQULXCUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, colorless to slightly yellow liquid with a molecular weight of 113.2 g/mol . This compound is part of the aliphatic amine class and is characterized by a seven-membered cycloalkane ring with an amino group attached.

Biochemical Analysis

Biochemical Properties

Cycloheptylamine plays a significant role in biochemical reactions due to its amine group, which can participate in various interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activities of enzymes such as acetylcholinesterase and monoamine oxidase . These interactions suggest that this compound can act as an enzyme inhibitor, affecting the normal function of these enzymes and potentially altering biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, impacting neurotransmission and cell signaling . Additionally, its interaction with monoamine oxidase can influence the metabolism of monoamines, affecting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to changes in the levels of neurotransmitters and other metabolites, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be a flammable liquid and can cause severe skin and eye irritation . Over time, its effects on cellular function may vary, with potential long-term impacts observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause severe damage to tissues and organs at high doses, indicating a narrow therapeutic window . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting enzymes such as monoamine oxidase . This inhibition can lead to changes in the levels of monoamines and other metabolites, impacting overall metabolic pathways and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylamine can be synthesized from cycloheptanone through a series of chemical reactions. One common method involves the reduction of cycloheptanone oxime to this compound . The reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is produced by catalytic hydrogenation of cycloheptanone in the presence of ammonia. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloheptylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form cycloheptane.

    Substitution: It participates in nucleophilic substitution reactions, forming derivatives such as N-alkylcycloheptylamines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are common reagents.

Major Products:

Scientific Research Applications

Cycloheptylamine has diverse applications in scientific research:

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with a six-membered ring.

    Cyclopentylamine: An aliphatic amine with a five-membered ring.

    Cyclooctylamine: An aliphatic amine with an eight-membered ring.

Comparison: Cycloheptylamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, this compound has a higher boiling point and different reactivity patterns compared to cyclohexylamine and cyclopentylamine .

Properties

IUPAC Name

cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVVUHQULXCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063899
Record name Cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-35-7
Record name Cycloheptylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5452-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloheptanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEPTANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y6LRJ7TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptylamine
Reactant of Route 2
Cycloheptylamine
Reactant of Route 3
Cycloheptylamine
Reactant of Route 4
Reactant of Route 4
Cycloheptylamine
Reactant of Route 5
Cycloheptylamine
Reactant of Route 6
Cycloheptylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.